molecular formula C5H3IN4 B10797284 5-Iodo-[1,2,4]triazolo[4,3-a]pyrazine

5-Iodo-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B10797284
M. Wt: 246.01 g/mol
InChI Key: YKEJKLWTZVLCKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Iodo-[1,2,4]triazolo[4,3-a]pyrazine is a nitrogen-containing fused heterocyclic compound that serves as a valuable synthetic intermediate in medicinal chemistry and drug discovery research. Its primary research application lies in the exploration and development of novel SHP2 inhibitors . SHP2 (Src homology-2 domain-containing protein tyrosine phosphatase 2) is a critical signaling protein involved in cell proliferation and survival. Abnormal SHP2 activity is associated with the pathogenesis of various cancers, including lung cancer, leukemia, and colon cancer, making it a promising therapeutic target . As a building block, this iodinated compound is particularly useful in cross-coupling reactions, such as Suzuki reactions, allowing researchers to synthesize diverse and more complex molecules for biological evaluation . Its utility extends to other research areas where the unique [1,2,4]triazolo[4,3-a]pyrazine scaffold is of interest. This product is intended for research purposes as a chemical reference standard or for use in laboratory-scale synthetic applications. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C5H3IN4

Molecular Weight

246.01 g/mol

IUPAC Name

5-iodo-[1,2,4]triazolo[4,3-a]pyrazine

InChI

InChI=1S/C5H3IN4/c6-4-1-7-2-5-9-8-3-10(4)5/h1-3H

InChI Key

YKEJKLWTZVLCKL-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C=NN=C2C=N1)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Derivatives

  • 5-Chloro-[1,2,4]triazolo[4,3-a]pyrazine Derivatives :
    • 3f (5-Chloro-3-(4-iodophenyl)-triazolopyrazine) : Exhibits a chlorine at the 5-position and an iodophenyl substituent. The iodine here is on the phenyl ring rather than the core, highlighting how halogen placement affects electronic interactions. This compound’s NMR data (δ 9.34 ppm for the triazole proton) suggests strong deshielding effects due to the electron-withdrawing iodine .
    • 45l (5-Bromo-3-(2-nitrophenyl)-triazolopyrazine) : Bromine at the 5-position enhances stability compared to chlorine, as seen in its HRMS data (m/z 305.0036) .
Compound Substituents Key Properties Reference
5-Iodo-triazolopyrazine I at C5 High polarizability, potential for SNAr
3f (5-Cl + 4-I-phenyl) Cl at C5, I on phenyl Deshielded ¹H NMR (δ 9.34 ppm)
45l (5-Br + 2-NO₂-phenyl) Br at C5, NO₂ on phenyl HRMS m/z 305.0036, enhanced stability

Aryl- and Alkyl-Substituted Derivatives

  • Phenethoxy and Adamantane Derivatives :
    • 47d (3-(3,5-Di-tert-butylphenyl)-8-phenethoxy-triazolopyrazine) : Bulky tert-butyl groups improve lipophilicity, while phenethoxy enhances π-π stacking. Yield: 3% .
    • 17 (5-Adamantylmethoxy-triazolopyrazine) : Adamantane substituents confer rigidity and metabolic stability. Characterized by ¹H/¹³C NMR .
Compound Substituents Key Properties Reference
47d Di-tert-butylphenyl + phenethoxy Low yield (3%), high lipophilicity
17 Adamantylmethoxy Rigid structure, metabolic stability

Anticancer and Kinase Inhibition

  • c-Met/VEGFR-2 Inhibitors: Compound 19c ([1,2,4]triazolo[4,3-a]pyrazine-ACDFOPA): IC₅₀ = 1.6 nM against human renin, with marked blood pressure reduction in marmosets at 3 mg/kg (IV) . Derivatives with 4-oxo-pyridazinone: IC₅₀ values of 21a–l and 22a–l range from 0.12–8.7 µM against A549, MCF-7, and HeLa cells .

Antimicrobial Activity

  • Triazolopyrazin-8(7H)-one Derivatives :
    • Broad-spectrum activity against Gram-positive bacteria (MIC = 2–8 µg/mL) and fungi (e.g., Candida albicans). Substituents like thioether groups enhance membrane penetration .
Compound Activity Key Metrics Reference
19c Renin inhibition IC₅₀ = 1.6 nM, in vivo efficacy
21a–l Anticancer IC₅₀ = 0.12–8.7 µM
Triazolopyrazin-8(7H)-one Antimicrobial MIC = 2–8 µg/mL (bacteria), 4–16 µg/mL (fungi)

Physicochemical and Energetic Properties

Stability and Reactivity

  • Energetic Materials: 63 and 64 (Trinitromethyl/furazano-triazolopyrazines): High densities (1.89–1.93 g/cm³) and detonation velocities (~8,500 m/s), comparable to TNT. Iodine analogs may offer similar stability but with higher molecular weight .
  • Synthetic Routes :
    • Electrochemical-photochemical synthesis (e.g., nitrilimine cyclization) offers mild conditions for triazolopyrazine cores, adaptable for iodination .
Property 5-Iodo-triazolopyrazine Chloro/Bromo Analogs Energetic Derivatives
Molecular Weight ~275 g/mol (estimated) 210–300 g/mol 300–400 g/mol
Stability Moderate (iodine lability) High (Cl/Br inertness) High (thermal/kinetic)
Detonation Velocity N/A N/A 8,500 m/s

Q & A

Q. What are the traditional synthetic routes for preparing [1,2,4]triazolo[4,3-a]pyrazine derivatives?

The most common method involves cyclization of 2-chloro-3-hydrazinopyrazine (derived from 2,3-dichloropyrazine) using carbonic acid halides, followed by hydrolysis of the intermediate 8-chloro derivative and N-alkylation. This approach allows substitution at position 3 but limits substituent diversity at position 7. Recent advancements use carbonyl reagents to expand substituent flexibility at position 3 .

Q. How is the antimicrobial activity of [1,2,4]triazolo[4,3-a]pyrazine derivatives evaluated?

Microbiological screening involves testing against gram-positive/gram-negative bacteria and fungi. For example, 7-(4-fluorobenzyl)-3-thioxo derivatives exhibit MIC (Minimum Inhibitory Concentration) values of 12.5 µg/ml and MBC (Minimum Bactericidal Concentration) of 25.0 µg/ml against gram-negative strains. Activity is assessed via broth microdilution or agar diffusion assays .

CompoundMIC (µg/ml)MBC (µg/ml)Target Organisms
7-(4-fluorobenzyl)-3-thioxo12.525.0Gram-negative bacteria

Q. What analytical techniques are used for structural characterization of [1,2,4]triazolo[4,3-a]pyrazine derivatives?

Key methods include:

  • HPLC : For impurity profiling (e.g., detecting semiproducts like 1-(4-fluorobenzyl)-3-hydrazino-pyrazin-2(1H)-one) .
  • Potentiometric titration : To quantify the active substance (99.0–101.0% purity) using 0.1 M perchloric acid in anhydrous acetic acid .
  • NMR/IR spectroscopy : For confirming cyclization and functional group integrity .

Advanced Research Questions

Q. How can substituent diversity at position 7 be achieved in [1,2,4]triazolo[4,3-a]pyrazine synthesis?

Advanced strategies include:

  • N-Alkylation : Using alkyl/aryl halides or carbonyl reagents (e.g., ketones, aldehydes) to introduce substituents .
  • One-pot protocols : Reacting hydrazinopyrazine with isothiocyanates, followed by desulfurization with polymer-supported Mukaiyama’s reagent for 3-amino derivatives .

Q. What methodologies address contradictions in synthetic yields for 5-iodo derivatives?

Discrepancies arise from iodination conditions (e.g., solvent polarity, temperature). Optimized protocols use:

  • Electrochemical-photochemical coupling : Combining tetrazoles with dimethoxypyrazine, followed by UV-induced nitrilimine cyclization (yields >80%) .
  • Protecting group strategies : tert-Butoxycarbonyl (Boc) or trimethylsilyl groups to stabilize intermediates during iodination .

Q. What advanced analytical methods quantify [1,2,4]triazolo[4,3-a]pyrazine derivatives in pharmaceutical research?

  • Potentiometric titration : Dissolve 0.250 g sample in 30 ml anhydrous acetic acid + 30 ml acetic anhydride; titrate with 0.1 M HClO₄ (uncertainty ≤0.22%) .
  • HPLC with UV detection : C18 column, mobile phase = acetonitrile/water (70:30), flow rate 1.0 ml/min, λ = 254 nm .

Q. How do electrochemical-photochemical strategies improve synthesis efficiency?

This two-step method avoids harsh reagents:

  • Electrochemical coupling : Tetrazoles + 2,6-dimethoxypyrazine → 2,5-disubstituted tetrazoles.
  • Photocyclization : UV irradiation (254/265 nm) generates nitrilimine intermediates, which cyclize to form the triazolo-pyrazine core. Yields exceed traditional methods by 15–20% .

Q. What structure-activity relationships (SAR) guide the design of kinase inhibitors based on [1,2,4]triazolo[4,3-a]pyrazine?

  • Position 3 : Thioxo or amino groups enhance c-Met/VEGFR-2 inhibition (IC₅₀ < 50 nM).
  • Position 7 : Aryl/heteroaryl substituents (e.g., 4-fluorobenzyl) improve selectivity and solubility.
  • Hybrid scaffolds : 4-oxo-pyridazinone moieties at position 5 boost antiproliferative activity against A549/MCF-7 cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.